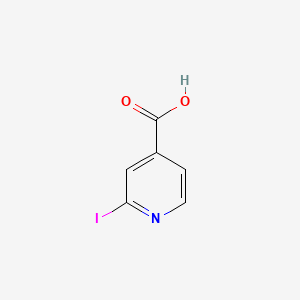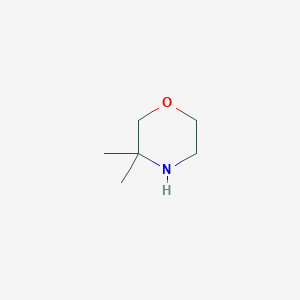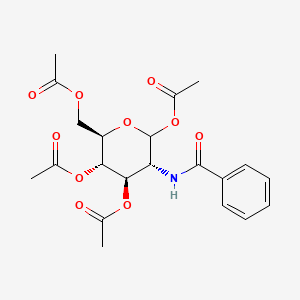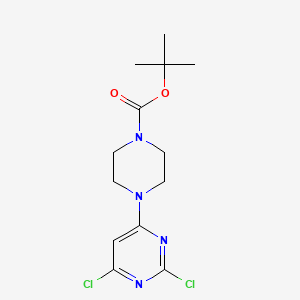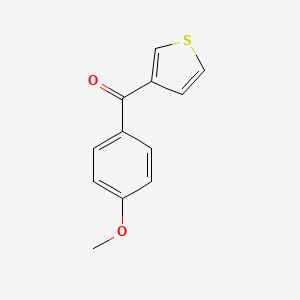![molecular formula C13H17N B1315926 2,3-Dihydrospiro[indene-1,4'-piperidine] CAS No. 428-38-6](/img/structure/B1315926.png)
2,3-Dihydrospiro[indene-1,4'-piperidine]
Vue d'ensemble
Description
2,3-Dihydrospiro[indene-1,4’-piperidine] is a chemical compound with the molecular formula C13H17N It is characterized by a spirocyclic structure, which includes an indene moiety fused to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3-Dihydrospiro[indene-1,4’-piperidine] involves the reaction of indene with piperidine under specific conditions. For example, a solution of 2,3-dihydrospiro[indene-1,4’-piperidine] can be prepared by reacting indene with piperidine in the presence of a base such as triethylamine in tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2,3-Dihydrospiro[indene-1,4’-piperidine] are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydrospiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Applications De Recherche Scientifique
2,3-Dihydrospiro[indene-1,4’-piperidine] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Dihydrospiro[indene-1,4’-piperidine] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate: A Boc-protected derivative.
2,3-Dihydrospiro[indene-1,4’-piperidine] hydrochloride: A hydrochloric salt form of the compound.
Uniqueness
2,3-Dihydrospiro[indene-1,4’-piperidine] is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties compared to linear or monocyclic compounds. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
spiro[1,2-dihydroindene-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYFQSPEUIVDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576111 | |
| Record name | 2,3-Dihydrospiro[indene-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428-38-6 | |
| Record name | 2,3-Dihydrospiro[indene-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the spiro[indene-1,4'-piperidine] scaffold in designing potential inhibitors of vesicular acetylcholine storage?
A: The spiro[indene-1,4'-piperidine] scaffold plays a crucial role in enhancing the binding affinity and selectivity of potential inhibitors targeting the vesamicol receptor. This receptor is involved in the vesicular storage of acetylcholine, a critical neurotransmitter. The research highlights that incorporating a rigid structure, like the spiro[indene-1,4'-piperidine] moiety, into the molecule helps to restrict the conformational flexibility of the ligand. [] This conformational restriction allows the ligand to adopt a shape that more effectively interacts with the binding site of the vesamicol receptor, leading to stronger binding affinity and potentially greater selectivity. []
Q2: How does the length of the bridge in spiro[indene-1,4'-piperidine] derivatives affect their potency as vesamicol receptor ligands?
A: Research indicates that the length of the bridge connecting the phenyl and piperidine rings significantly influences the potency of spiro[indene-1,4'-piperidine] derivatives as vesamicol receptor ligands. [] Studies have demonstrated that compounds with vinyl and ethylene bridges tend to exhibit higher potency compared to those incorporating propylene bridges. [] This observation suggests that a shorter, more rigid bridge structure might be more favorable for optimal interaction with the vesamicol receptor binding site.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


